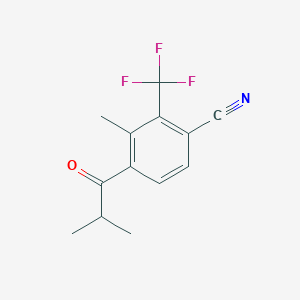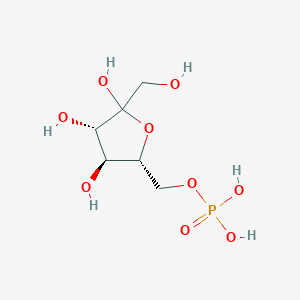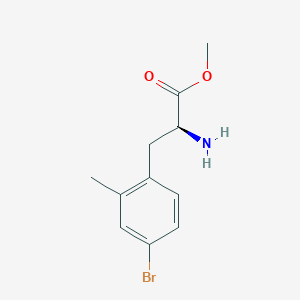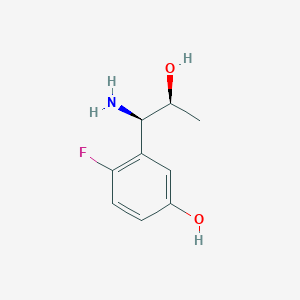
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol is a chiral compound with significant potential in various scientific fields. This compound features a fluorophenol moiety, which is known for its unique chemical properties, and a chiral amino alcohol group, which adds to its versatility in chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol typically involves the asymmetric synthesis of the chiral amino alcohol followed by its coupling with a fluorophenol derivative. One common method involves the use of chiral catalysts to achieve high enantioselectivity. For instance, the asymmetric reduction of a ketone precursor using a chiral catalyst can yield the desired chiral amino alcohol, which is then coupled with a fluorophenol derivative under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and purity. The use of automated systems for reaction monitoring and control can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a primary amine.
Substitution: Formation of substituted phenol derivatives
Aplicaciones Científicas De Investigación
3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its chiral nature and ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism of action of 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol involves its interaction with specific molecular targets. The chiral amino alcohol group can form hydrogen bonds and electrostatic interactions with enzymes and receptors, modulating their activity. The fluorophenol moiety can participate in π-π interactions and hydrogen bonding, further enhancing its binding affinity and specificity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
- 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-chlorophenol
- 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-bromophenol
- 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-iodophenol
Comparison: Compared to its analogs, 3-((1R,2S)-1-Amino-2-hydroxypropyl)-4-fluorophenol exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding affinity to biological targets. This makes it a valuable compound in drug design and other applications where stability and specificity are crucial .
Propiedades
Fórmula molecular |
C9H12FNO2 |
|---|---|
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
3-[(1R,2S)-1-amino-2-hydroxypropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO2/c1-5(12)9(11)7-4-6(13)2-3-8(7)10/h2-5,9,12-13H,11H2,1H3/t5-,9-/m0/s1 |
Clave InChI |
KSGRMAZGPPJXMG-CDUCUWFYSA-N |
SMILES isomérico |
C[C@@H]([C@@H](C1=C(C=CC(=C1)O)F)N)O |
SMILES canónico |
CC(C(C1=C(C=CC(=C1)O)F)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


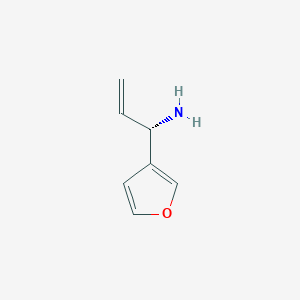
![(3AR,5S,6S,6AR)-5-Formyl-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-6-YL methanesulfonate](/img/structure/B13055364.png)

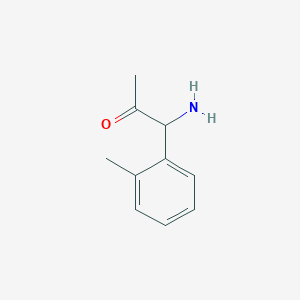
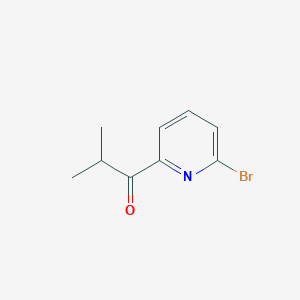
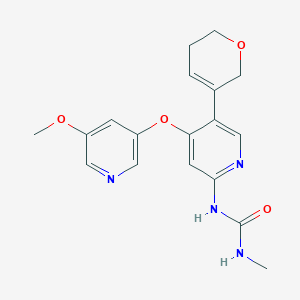
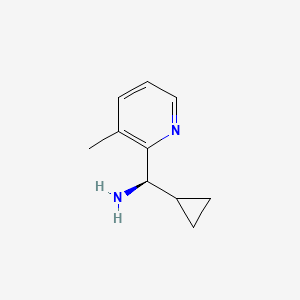
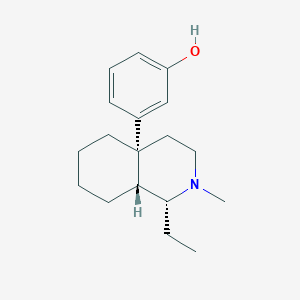
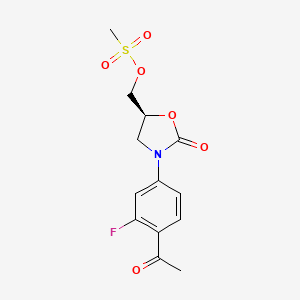

![(R)-2-((2-Amino-7-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13055408.png)
